molecular formula C6H9NO3 B1210900 2-Isocyanatoethyl propionate CAS No. 83778-53-4

2-Isocyanatoethyl propionate

Cat. No.: B1210900
CAS No.: 83778-53-4
M. Wt: 143.14 g/mol
InChI Key: XORYIVGDQQWQCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Isocyanatoethyl propionate is an organic compound with the molecular formula C6H9NO3. It is a derivative of propionic acid and contains an isocyanate functional group. This compound is known for its reactivity and is used in various chemical synthesis processes, particularly in the production of polymers and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Isocyanatoethyl propionate can be synthesized through the reaction of 2-hydroxyethyl propionate with phosgene or its derivatives, such as diphosgene or triphosgene. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the isocyanate group. A tertiary amine, such as triethylamine, is often used as an acid scavenger to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In industrial settings, the production of this compound involves the continuous flow of reactants through a reactor, maintaining strict control over temperature and pressure to optimize yield and purity. The use of phosgene derivatives in a controlled environment ensures the efficient conversion of 2-hydroxyethyl propionate to this compound .

Chemical Reactions Analysis

Types of Reactions

2-Isocyanatoethyl propionate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-isocyanatoethyl propionate involves the reactivity of the isocyanate group. The isocyanate group can react with nucleophiles, such as alcohols, amines, and thiols, to form stable covalent bonds. This reactivity is exploited in various chemical synthesis processes to create polymers and other materials with desired properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Isocyanatoethyl propionate is unique due to its specific reactivity and the properties imparted by the propionate group. This compound offers a balance of reactivity and stability, making it suitable for various applications in polymer chemistry, surface engineering, and biomedical research .

Properties

IUPAC Name

2-isocyanatoethyl propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3/c1-2-6(9)10-4-3-7-5-8/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XORYIVGDQQWQCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OCCN=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30232635
Record name 2-Isocyanatoethyl propionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30232635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83778-53-4
Record name 2-Isocyanatoethyl propionate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083778534
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Isocyanatoethyl propionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30232635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Isocyanatoethyl propionate
Reactant of Route 2
Reactant of Route 2
2-Isocyanatoethyl propionate
Reactant of Route 3
Reactant of Route 3
2-Isocyanatoethyl propionate
Reactant of Route 4
2-Isocyanatoethyl propionate
Reactant of Route 5
Reactant of Route 5
2-Isocyanatoethyl propionate
Reactant of Route 6
2-Isocyanatoethyl propionate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.